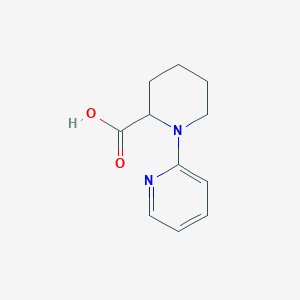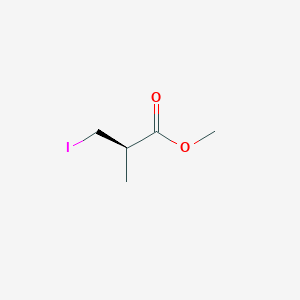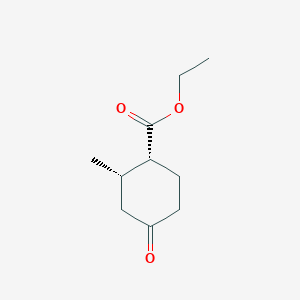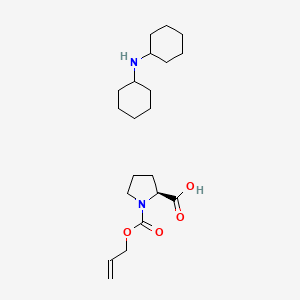![molecular formula C10H12ClN3 B3212912 [(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride CAS No. 1106959-86-7](/img/structure/B3212912.png)
[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride
Descripción general
Descripción
“[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride” is a compound with the molecular weight of 223.7 . It is a powder at room temperature . The IUPAC name for this compound is N-methyl (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . In one study, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized in various steps with acceptable reaction procedures .Molecular Structure Analysis
The molecular structure of “[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride” can be analyzed using various spectroscopy techniques such as 1H NMR, 13C NMR, IR, HRMS and ESI–MS .Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in response processes that are thoroughly examined .Physical And Chemical Properties Analysis
“[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride” is a solid at room temperature . Its physical and chemical properties can be analyzed using various techniques such as NMR .Aplicaciones Científicas De Investigación
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, affects millions of people globally. The causative agent, Leishmania, can be transmitted through sandfly bites. Research has shown that (1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride derivatives exhibit potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a significant global health concern. The same hydrazine-coupled pyrazole derivatives were evaluated for antimalarial activity. Compounds 14 and 15 showed promising inhibition effects against Plasmodium berghei, suggesting their potential as antimalarial agents .
Synthesis of Novel Chalcones
Researchers have synthesized novel heterocyclic chalcones from (1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride . These chalcones exhibit diverse biological properties, including antibacterial, antifungal, and antiviral effects. For example, licochalcone A, a related chalcone, demonstrated activity against various pathogens .
Antiprotozoal Agents
The compound’s structural analogs have been designed as potential anti-tubercular agents. Computational studies and experimental evaluations revealed promising results, suggesting their utility in combating protozoal infections .
1,2-Oxazole Formation
Isomeric chalcones derived from this compound were further reacted to form 3,5-disubstituted 1,2-oxazoles. These heterocyclic derivatives could have additional pharmacological applications .
Mecanismo De Acción
The mechanism of action of pyrazole derivatives can be studied through molecular docking studies . For instance, one study justified the potent in vitro antipromastigote activity of a synthesized pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Safety and Hazards
Direcciones Futuras
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research could focus on the development of novel strategies and wide applications of pyrazole scaffold .
Propiedades
IUPAC Name |
(1-phenylpyrazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10;/h1-5,7-8H,6,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXNCPAUTHHANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride | |
CAS RN |
1106959-86-7 | |
| Record name | (1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3212833.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B3212838.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B3212845.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B3212851.png)

![(Z)-2-(4-bromobenzylidene)-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B3212865.png)



![1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3212910.png)



![3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B3212946.png)